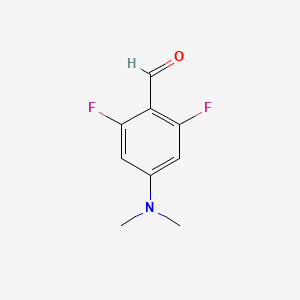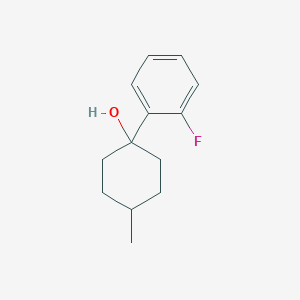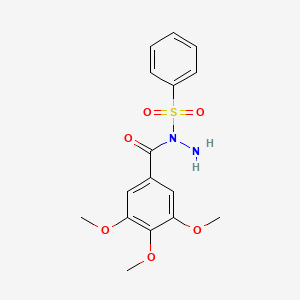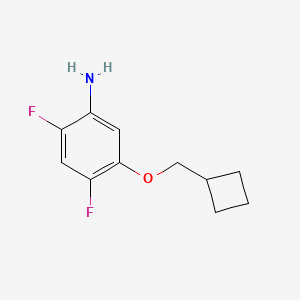![molecular formula C14H13F2NO3 B12088185 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B12088185.png)
1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves several synthetic routes. One common method includes the selective fluorination of trichloromethoxybenzene using hydrogen fluoride to obtain chlorodifluoromethoxybenzene. This intermediate is then subjected to nitration by a mixed acid to produce 4-(chlorodifluoromethoxy)nitrobenzene, which is subsequently reduced via hydrogenation to yield 4-(chlorodifluoromethoxy)aniline . This aniline derivative can then be further processed to obtain the target compound.
化学反応の分析
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, where the difluoromethoxy group can be replaced with other functional groups.
Common reagents used in these reactions include hydrogen fluoride, mixed acids, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is widely used in scientific research, particularly in the field of proteomics. It is utilized to study protein interactions, modifications, and functions. Additionally, this compound has applications in medicinal chemistry for the development of new therapeutic agents and in industrial chemistry for the synthesis of advanced materials .
作用機序
The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool for studying protein dynamics and cellular signaling .
類似化合物との比較
1-[4-(Difluoromethoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be compared with similar compounds such as:
1-[4-(Difluoromethoxy)phenyl]ethanamine: This compound has a similar difluoromethoxyphenyl group but differs in its ethanamine structure.
2-[4-(Difluoromethoxy)phenyl]-5-ethoxy-1,3-oxazole-4-carboxylic acid: This compound contains a difluoromethoxyphenyl group and an oxazole ring, making it structurally distinct.
The uniqueness of this compound lies in its specific pyrrole-3-carboxylic acid structure, which imparts unique chemical and biological properties .
特性
分子式 |
C14H13F2NO3 |
|---|---|
分子量 |
281.25 g/mol |
IUPAC名 |
1-[4-(difluoromethoxy)phenyl]-2,5-dimethylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C14H13F2NO3/c1-8-7-12(13(18)19)9(2)17(8)10-3-5-11(6-4-10)20-14(15)16/h3-7,14H,1-2H3,(H,18,19) |
InChIキー |
RKTUYRNNPXGSQN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC(F)F)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1,2-oxazol-3-yl)-1H-imidazol-5-yl]butane-1,2,3,4-tetrol](/img/structure/B12088126.png)
![tert-Butyl 4-[2-[2-(4-hydroxyphenoxy)ethoxy]ethyl]piperazine-1-carboxylate](/img/structure/B12088133.png)

![2-[Cyclopropyl(methyl)amino]pyridine-4-carboxylic acid](/img/structure/B12088139.png)
amine](/img/structure/B12088146.png)







